![molecular formula C20H13F3N4O B6520013 N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide CAS No. 863587-83-1](/img/structure/B6520013.png)
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide” is a compound with the molecular formula C20H15N3O . It is a member of imidazoles . The crystal structure of the compound consists of columns of molecules that are interconnected by N—H⋯N hydrogen bonds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . A series of 2-phenylimidazo[1,2-a]pyridineacetamides were evaluated at both central and peripheral benzodiazepine receptors . The substituent effects at positions 6 and 8 as well as at the amide nitrogen were evaluated .Molecular Structure Analysis
The torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 9.04° . Substitution on the imidazo[1,2-a]pyridine nucleus at position 8 with lipophilic substituents and the presence of one chlorine atom at the para position of the phenyl ring at C(2) are crucial features for high binding affinity and selectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.4 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 3 . The complexity of the compound is 429 .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers investigate its interactions with biological targets, aiming to design novel pharmaceutical agents. Potential applications include:
- Kinase Inhibitors : Exploration of its inhibitory effects on kinases involved in cancer pathways or other diseases .
- Dual Inhibitors : Development of dual inhibitors targeting multiple receptors (e.g., IGF-IR and EGFR) for enhanced therapeutic efficacy .
- Antitumor Activity : Evaluation of its potential as an antitumor agent due to its presence in DNA and RNA .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as tyrosine-protein kinases , which act as cell-surface receptors and regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
It’s known that similar compounds can induce cell cycle arrest at the g2/m phase, suggesting inhibitory action on tubulin polymerization . They can also activate Caspase-3 , an essential enzyme in apoptosis, and inhibit the PI3K/Akt/mTOR signaling pathway , which is involved in cell survival and growth.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation, apoptosis, and cell survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest, activate apoptosis, and inhibit cell survival and growth pathways .
Future Directions
The structure-activity relationship studies of similar compounds indicate the key structural features required for high affinity and selectivity . This could guide future research in designing more efficient and selective compounds . The ability of similar compounds to stimulate the synthesis of neurosteroids such as pregnenolone, progesterone, allopregnanolone, and allotetrahydrodeoxycorticosterone (THDOC) could also be an interesting area for future research .
properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-9-4-8-14(12-15)18(28)26-17-16(13-6-2-1-3-7-13)25-19-24-10-5-11-27(17)19/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNLYZCWXADGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.